molecular formula C6H15ClN2O2 B1527178 3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride CAS No. 1220033-46-4

3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride

Cat. No.: B1527178
CAS No.: 1220033-46-4
M. Wt: 182.65 g/mol
InChI Key: UOKHKGOOEXPWDD-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyethyl group, and a methyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 3-aminopropanamide with 2-hydroxyethylamine in the presence of a methylating agent such as methyl iodide. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the amino or hydroxyethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Methylating agents like methyl iodide (CH3I) and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction: Amino derivatives and reduced forms of the compound.

  • Substitution: Methylated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a reagent in biochemical assays or as a precursor for the synthesis of biologically active compounds. Medicine: Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the intended use of the compound.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)ethylenediamine

  • 3-Amino-2-hydroxypropanesulfonic acid (AMPSO)

  • Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (Bis-Tris)

Uniqueness: 3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride is unique in its combination of functional groups and its potential applications. While similar compounds may share some structural features, the presence of the methyl group and the specific arrangement of the amino and hydroxyethyl groups contribute to its distinct properties and uses.

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-8(4-5-9)6(10)2-3-7;/h9H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKHKGOOEXPWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-46-4
Record name Propanamide, 3-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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